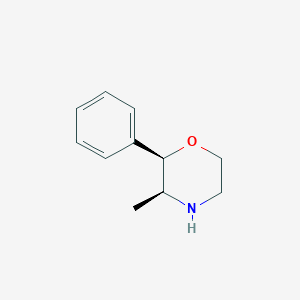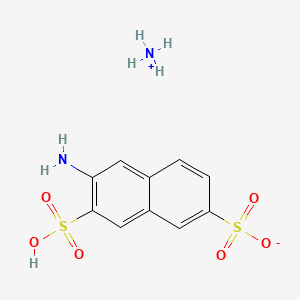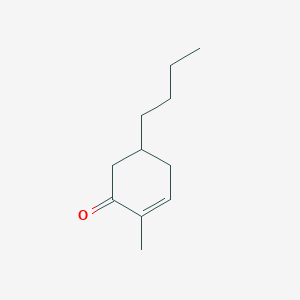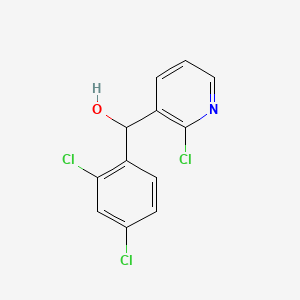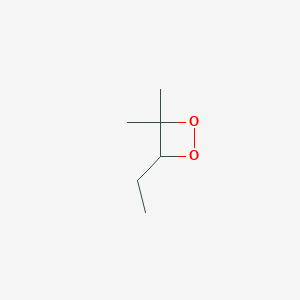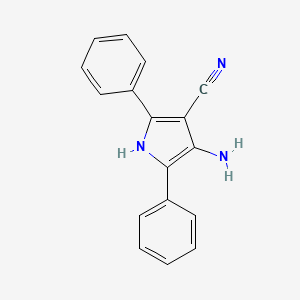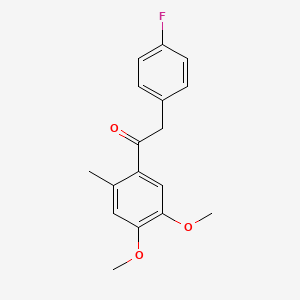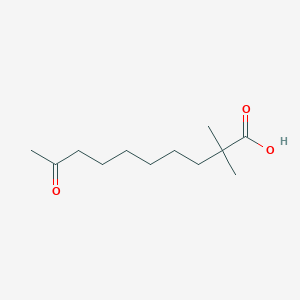
2,2-Dimethyl-9-oxodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-9-oxodecanoic acid is a carboxylic acid with a unique structure characterized by a ketone group at the ninth carbon and two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-9-oxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as 2,2-dimethyl-9-hydroxydecanoic acid, using an oxidizing agent like potassium permanganate or chromium trioxide. Another method involves the hydrolysis of a nitrile intermediate, which can be prepared through the alkylation of a malonic ester followed by decarboxylation and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-9-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction of the ketone group can yield 2,2-dimethyl-9-hydroxydecanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2,2-Dimethyl-9-hydroxydecanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2,2-Dimethyl-9-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-9-oxodecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-9-hydroxydecanoic acid: Similar structure but with a hydroxyl group instead of a ketone.
9-Oxodecanoic acid: Lacks the two methyl groups at the second carbon.
2,2-Dimethyl-decanoic acid: Lacks the ketone group at the ninth carbon.
Uniqueness
2,2-Dimethyl-9-oxodecanoic acid is unique due to the presence of both the ketone and the two methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
85054-89-3 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2,2-dimethyl-9-oxodecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-10(13)8-6-4-5-7-9-12(2,3)11(14)15/h4-9H2,1-3H3,(H,14,15) |
InChI Key |
JHYAINWAEDIOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


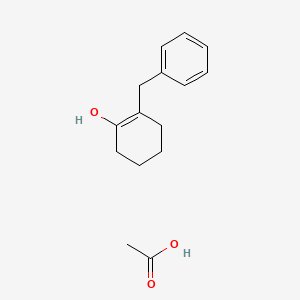
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
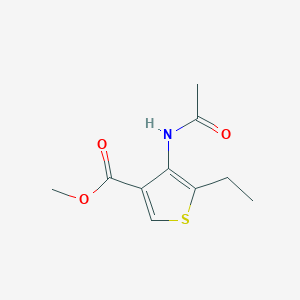
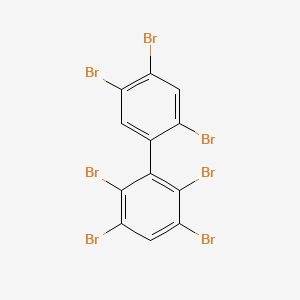
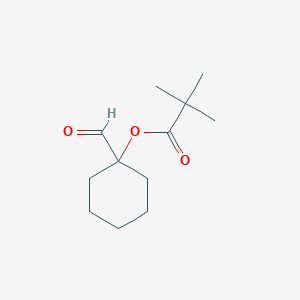
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
